molecular formula C9H13ClN2 B1414969 4-chloro-1-N-propylbenzene-1,2-diamine CAS No. 1040083-67-7

4-chloro-1-N-propylbenzene-1,2-diamine

Cat. No.: B1414969
CAS No.: 1040083-67-7
M. Wt: 184.66 g/mol
InChI Key: SBQPFRUZBQHVFW-UHFFFAOYSA-N
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Description

4-Chloro-1-N-propylbenzene-1,2-diamine is a substituted aromatic diamine featuring a chlorine atom at the para position, a propyl group on one amine (N1), and a second amine group at the ortho position. Its molecular formula is C₉H₁₃ClN₂, with a molecular weight of 196.68 g/mol (CAS 1248430-33-2) . This compound is primarily utilized in pharmaceutical research and organic synthesis due to its versatile reactivity, particularly in constructing heterocyclic frameworks and bioactive molecules.

Properties

IUPAC Name

4-chloro-1-N-propylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQPFRUZBQHVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Benzene: Propylation and Chlorination

  • Friedel–Crafts Acylation and Reduction : Benzene is first subjected to Friedel–Crafts acylation using propanoyl chloride (CH3CH2COCl) and AlCl3 to form propiophenone. This step introduces a propionyl group which is later reduced to a propyl substituent.

  • Chlorination : The aromatic ring is then chlorinated using Cl2 in the presence of FeCl3 to introduce a chlorine atom selectively at the para position relative to the propyl group. The order of these substitutions is critical because Friedel–Crafts alkylation cannot be performed on strongly deactivated rings such as sulfonated or chlorinated benzenes.

  • Reduction of Carbonyl to Alkane : The ketone group in propiophenone is reduced to the corresponding propyl group using catalytic hydrogenation (H2/Pd), completing the introduction of the propyl substituent on the benzene ring.

This sequence yields 4-chloropropylbenzene as an intermediate precursor for further functionalization.

Nitration and Reduction to Diamine

  • Nitration : The 4-chloropropylbenzene intermediate undergoes nitration (e.g., with HNO3/H2SO4) to introduce nitro groups at the positions ortho to the propyl and chloro substituents, which are meta-directing groups.

  • Selective Reduction of Nitro Groups : The nitro groups are selectively reduced to amines. A highly effective method involves catalytic hydrogenation of dinitrobenzene derivatives using a modified Raney nickel catalyst comprising nickel, aluminum, molybdenum, and cobalt under controlled temperature (40-80°C) and pressure (500-1000 psig) in an inert solvent such as methanol or ethanol. This process yields 1-chloro-2,4-diaminobenzene with high purity and yield.

N-Propylation of the Amino Group

  • Alkylation of Amino Group : The primary amine at position 1 is selectively N-alkylated with a propyl group to form the N-propylbenzene-1,2-diamine structure. This step can be achieved via nucleophilic substitution using propyl halides or reductive amination methods under mild conditions to avoid over-alkylation or substitution at the second amino group.

  • Purification : The crude product is purified by recrystallization from appropriate solvents such as ethanol or water to obtain pure 4-chloro-1-N-propylbenzene-1,2-diamine.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Friedel–Crafts Acylation Propanoyl chloride, AlCl3 Propiophenone Introduces acyl group
2 Aromatic Chlorination Cl2, FeCl3 4-Chloropropiophenone Para selective chlorination
3 Catalytic Hydrogenation H2, Pd catalyst 4-Chloropropylbenzene Reduction of ketone to alkane
4 Aromatic Nitration HNO3/H2SO4 Dinitro derivative Introduces nitro groups ortho to substituents
5 Catalytic Hydrogenation Modified Raney Ni catalyst, H2, 40-80°C, 500-1000 psig, MeOH/EtOH 1-Chloro-2,4-diaminobenzene Selective reduction of nitro to amine
6 N-Alkylation (N-Propylation) Propyl halide or reductive amination This compound Selective N-alkylation of amino group
7 Purification Recrystallization (ethanol, water) Pure target compound Ensures high purity

Research Findings and Considerations

  • The use of a modified Raney nickel catalyst (70-95% Ni, 4-10% Al, 0.1-4% Mo, 0-20% Co) significantly improves the yield and purity of the diamine by enabling selective hydrogenation of dinitro compounds under relatively mild conditions.

  • Control of reaction parameters such as temperature, pressure, and solvent choice is critical to prevent over-reduction or side reactions.

  • The sequence of substitution reactions is designed to take advantage of directing effects: the propyl group is introduced before chlorination to ensure para substitution, and nitration is performed after these steps to target the correct positions on the ring.

  • Alkylation of the amino group requires selectivity to avoid multiple alkylations; typically, the primary amine at position 1 is more reactive and can be selectively modified.

  • Purification by recrystallization is essential to separate isomers and remove impurities, ensuring the compound’s suitability for further applications in pharmaceuticals or materials science.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-N-propylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-chloro-1-N-propylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a building block for designing biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical-Chemical Properties

The physicochemical properties of benzene-1,2-diamine derivatives are highly dependent on substituent type and position. Key comparisons are summarized below:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Substituents
4-Chloro-1-N-propylbenzene-1,2-diamine 1248430-33-2 C₁₀H₁₃ClN₂ 196.68 - - Cl (para), N-propyl (N1)
4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine 926269-40-1 C₁₂H₁₉ClN₂ 226.75 340.2 (predicted) 1.091 (predicted) Cl (para), N¹,N¹-dipropyl
4-Chloro-N¹-methylbenzene-1,2-diamine L032767 C₇H₈ClN₂ 161.61 - - Cl (para), N¹-methyl
4-Chloro-3-nitrobenzene-1,2-diamine 144729-44-2 C₆H₅ClN₃O₂ 186.58 - - Cl (para), NO₂ (meta)

Key Observations :

  • Substituent Bulk: The dipropyl derivative (CAS 926269-40-1) exhibits higher molecular weight and predicted boiling point compared to the mono-propyl analog, attributed to increased van der Waals interactions .
  • Electronic Effects : The nitro group in 4-chloro-3-nitrobenzene-1,2-diamine introduces strong electron-withdrawing effects, altering electronic density on the aromatic ring and reactivity in electrophilic substitution reactions .

Biological Activity

Overview

4-Chloro-1-N-propylbenzene-1,2-diamine, with the molecular formula C9H13ClN2, is an organic compound characterized by the presence of a chlorine atom, a propyl group, and two amine groups attached to a benzene ring. This compound has garnered attention due to its potential biological activities, including applications in medicinal chemistry and industrial uses.

  • Molecular Formula : C9H13ClN2
  • Molecular Weight : 186.67 g/mol
  • Structure : Contains a chlorobenzene backbone with propyl and diamine functionalities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It acts as a ligand that can modulate the activity of these targets, influencing various biochemical pathways. The precise mechanisms can vary based on the biological context in which the compound is applied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including multidrug-resistant pathogens. The compound's minimal inhibitory concentrations (MICs) suggest potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus<0.03125
Escherichia coli1–4
Klebsiella pneumoniae1–4

These findings highlight its potential as a candidate for developing new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Similar compounds in its class have shown cytotoxic effects on various cancer cell lines. The proposed mechanisms include interference with DNA replication and induction of apoptosis in cancer cells. In vitro studies have indicated promising results, suggesting that derivatives of this compound may serve as multi-targeted drug candidates in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted by Bistrović et al. synthesized derivatives based on the benzimidazole framework related to this compound. Results demonstrated that certain hybrids exhibited potent antimicrobial activity with MIC values significantly lower than standard treatments, supporting the compound's potential in combating resistant strains.

Study 2: Anticancer Potential

In another investigation focusing on quinone-bearing polyamines, compounds structurally similar to this compound were evaluated for their anticancer effects. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines and showed promise in preclinical models, indicating potential therapeutic applications.

Q & A

Q. What are the key synthetic routes for 4-chloro-1-N-propylbenzene-1,2-diamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including alkylation and chlorination. A common approach is:

Alkylation : Reacting benzene-1,2-diamine with a propyl halide under basic conditions (e.g., potassium carbonate) to introduce the N-propyl group.

Chlorination : Electrophilic aromatic substitution using Cl₂ or a chlorinating agent (e.g., N-chlorosuccinimide) in the presence of a Lewis acid catalyst.
Critical parameters include temperature control (0–5°C for chlorination to avoid over-substitution) and solvent choice (polar aprotic solvents like DMF enhance reactivity). Purity is validated via HPLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the N-propyl group (δ ~1.0–1.5 ppm for CH₃, δ ~3.2–3.5 ppm for N-CH₂).
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight (C₉H₁₃ClN₂; theoretical MW: 200.07 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Bands at ~3300 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidation product data for this compound?

Discrepancies in oxidation outcomes (e.g., quinone vs. imine formation) often arise from varying reaction conditions:

  • Oxidizing Agents : Use of KMnO₄ (strongly acidic conditions) favors quinones, while milder agents like H₂O₂ may yield imines.
  • pH Sensitivity : Neutral or basic conditions stabilize intermediates differently.
    To reconcile data, combine LC-MS for product identification and cyclic voltammetry to study redox behavior. Cross-validate with computational methods (DFT) to predict stability of intermediates .

Q. What strategies improve crystallographic refinement of this compound derivatives?

For X-ray crystallography:

  • SHELX Suite : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters.
  • Twinned Data : For twinned crystals, employ SHELXE to deconvolute overlapping reflections.
  • Validation Tools : Check for overfitting using R-factor convergence and the Hirshfeld surface analysis to validate hydrogen bonding networks .

Q. How does the chlorophenyl group influence reactivity compared to non-chlorinated analogs?

The chloro substituent:

  • Electron-Withdrawing Effect : Enhances electrophilic substitution at the para position (e.g., nitration or sulfonation).
  • Steric Effects : Hinders rotation in derivatives like Schiff bases, impacting their biological activity (e.g., enzyme inhibition).
    Comparative studies with methyl or bromo analogs (e.g., 4-bromo-1,2-diaminobenzene) reveal distinct reaction kinetics via UV-Vis monitoring .

Methodological Challenges

Q. What experimental design considerations are critical for studying biological activity?

  • In-Vitro Assays : Use cell lines with high expression of target enzymes (e.g., monoamine oxidases) and include controls with o-phenylenediamine analogs.
  • Solubility Optimization : Prepare hydrochloride salts to enhance aqueous solubility for pharmacokinetic studies.
  • Metabolic Stability : Use liver microsome assays to assess degradation pathways .

Q. How can reaction yields be maximized in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation.
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki reactions for functionalized derivatives).
  • Workflow Automation : Employ flow chemistry for continuous processing of air-sensitive intermediates .

Data Analysis and Interpretation

Q. How to address discrepancies in thermal stability data for polyimide precursors derived from this compound?

  • Differential Scanning Calorimetry (DSC) : Compare glass transition temperatures (Tg) across batches to identify impurity effects.
  • Thermogravimetric Analysis (TGA) : Correlate weight loss profiles with side-chain degradation (e.g., propyl group cleavage above 250°C).
  • Computational Modeling : Use molecular dynamics to simulate polymer backbone stability under thermal stress .

Applications in Material Science

Q. What role does this compound play in advanced polymer synthesis?

It serves as a diamine monomer for polyimides and polyurethanes:

  • Polyimide Synthesis : React with dianhydrides (e.g., pyromellitic dianhydride) to form thermally stable films (Tg > 300°C).
  • Cross-Linking Agent : Introduce chlorophenyl groups into epoxy resins to enhance flame retardancy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-1-N-propylbenzene-1,2-diamine
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4-chloro-1-N-propylbenzene-1,2-diamine

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